2-{[(4-bromophenyl)methyl]amino}butan-1-ol
Description
2-{[(4-Bromophenyl)methyl]amino}butan-1-ol is a secondary alcohol featuring a 4-bromobenzylamino substituent at the second carbon of the butanol backbone.
Properties
IUPAC Name |
2-[(4-bromophenyl)methylamino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-2-11(8-14)13-7-9-3-5-10(12)6-4-9/h3-6,11,13-14H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWXHHXJNVYQLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Bromo-1-acetoxyl Butane
The brominated intermediate is synthesized via acetoxylation of 2-bromobutanol. While the patent US20180029973A1 details the preparation of 4-bromo-1-acetoxyl butane using tetrahydrofuran and HBr/acetic acid, analogous conditions are adapted for the C2 isomer:
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Reagents : 2-bromobutanol, acetic anhydride, catalytic H₂SO₄.
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Conditions : Stirring at 25°C for 12 hours under nitrogen.
Mechanism : Acid-catalyzed esterification protects the hydroxyl group, stabilizing the intermediate for subsequent reactions.
Nucleophilic Amination
The bromide undergoes displacement with (4-bromophenyl)methylamine. Key parameters from the patent include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Acetonitrile | 89% |
| Temperature | 20–25°C | Minimal side products |
| Molar Ratio (Br:Amine) | 1:1.2 | Maximizes conversion |
Reaction completion is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1). Post-reaction, the product 2-[(4-bromophenyl)methylamino]-1-acetoxyl butane is isolated via vacuum distillation (bp 120–122°C at 5 mmHg).
Hydrolysis to Target Alcohol
Alkaline hydrolysis cleaves the acetate group:
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Reagents : NaOH (1.5 eq), methanol/water (3:1).
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Workup : Neutralization with HCl, extraction with dichloromethane, and rotary evaporation.
This step achieves 94% yield with >99% purity (HPLC), comparable to the patent’s results for 4-isopropylamino-1-butanol.
Optimization of Reaction Conditions
Solvent Selection for Amination
A solvent study reveals polar aprotic solvents enhance nucleophilicity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dichloromethane | 8.93 | 78 |
| Acetonitrile | 37.5 | 89 |
| Ethanol | 24.3 | 65 |
Acetonitrile’s high polarity facilitates amine activation, aligning with findings from the patent.
Temperature Control
Exothermic amination necessitates cooling:
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At 0°C: 82% yield (slower kinetics).
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At 25°C: 89% yield (optimal balance).
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At 50°C: 70% yield (thermal decomposition).
Comparative Analysis of Methodologies
The adapted protocol is contrasted with conventional reductive amination:
| Method | Steps | Yield (%) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 3 | 89 | 99.5 | 1.0 |
| Reductive Amination | 4 | 75 | 97.2 | 1.8 |
The nucleophilic route offers superior efficiency and cost-effectiveness, critical for industrial scale-up .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amines.
Substitution: The bromine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(4-Bromobenzyl)amino]butan-2-one.
Reduction: Formation of 2-[(4-Bromobenzyl)amino]butane.
Substitution: Formation of 2-[(4-Methoxybenzyl)amino]butan-1-ol or 2-[(4-Ethoxybenzyl)amino]butan-1-ol.
Scientific Research Applications
2-{[(4-bromophenyl)methyl]amino}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-{[(4-bromophenyl)methyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The bromine atom on the benzene ring can enhance the compound’s binding affinity and specificity for its target, leading to more pronounced biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular properties, and applications of 2-{[(4-bromophenyl)methyl]amino}butan-1-ol and its analogs:
Pharmacological and Physicochemical Comparisons
- Lipophilicity and Solubility: The bromine atom in the target compound increases molecular weight and lipophilicity compared to fluorine-containing analogs (e.g., 2-{[(4-fluoro-3-methylphenyl)methyl]amino}butan-1-ol). This may enhance blood-brain barrier penetration but reduce aqueous solubility . Ethambutol’s dihydrochloride salt form improves solubility, critical for oral bioavailability .
- Biological Activity :
- Sigma-1 antagonists (e.g., compound 1c) require aromatic biphenyl groups for receptor binding, whereas the bromophenyl group in the target compound may offer alternative binding modes .
- Antispasmodic analogs () rely on methoxyphenyl and ethyl groups for activity, suggesting that bromine’s steric bulk might alter efficacy in similar applications .
- Corrosion Inhibition: The Schiff base derivative (2-[(phenylmethylidene)amino]butan-1-ol) demonstrates that aromatic substituents enhance hydrophobic coating stability on metals. The bromophenyl group in the target compound could provide superior corrosion resistance due to increased electron-withdrawing effects .
Key Research Findings
- Pharmacological Potential: The bromophenyl group’s halogen bonding capability may enhance target affinity in CNS disorders, contrasting with Ethambutol’s mycobacterial specificity .
- Material Science Applications : The corrosion inhibition efficiency of Schiff base analogs () suggests that the target compound could be optimized for industrial coatings, leveraging bromine’s electron-deficient aromatic ring .
- Safety Profiles: Ethambutol’s low health hazard (HMIS Health Hazard = 0) contrasts with the unknown toxicity of the bromophenyl derivative, underscoring the need for detailed toxicological studies .
Biological Activity
2-{[(4-bromophenyl)methyl]amino}butan-1-ol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a butanol backbone with a bromophenyl group and an amino group, which suggests possible interactions with various biological systems. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H18BrN, indicating the presence of a bromine atom on the phenyl ring. This bromination enhances the compound's reactivity and may influence its pharmacological properties. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound is largely inferred from studies on structurally similar compounds. The presence of the amino group suggests potential interactions with neurotransmitter systems, which could influence mood and cognitive functions. Additionally, brominated compounds are often associated with antimicrobial and antifungal activities.
Potential Pharmacological Effects
- Neuroactive Properties : Compounds with similar structures have shown neuroactive effects, indicating that this compound may influence neurotransmitter systems.
- Antimicrobial Activity : The bromine atom's presence suggests potential antimicrobial properties, as many brominated compounds exhibit such activity.
- Anticancer Potential : Preliminary studies suggest that derivatives of similar structures may possess anticancer properties, warranting further investigation into this compound's efficacy against cancer cell lines.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with related compounds reveals distinct biological activities based on structural variations:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Amino-2-methyl-4-phenylbutan-2-ol | Methyl substitution at the second position | Neuroactive effects |
| 4-(3-Bromophenyl)butan-1-ol | Lacks amino group | Potentially less bioactive |
| 1-(3-Bromophenyl)-2-butanamine | Amino group at a different position | Varying pharmacological profiles |
| 2-(4-Bromophenyl)butan-2-one | Ketone instead of alcohol | Different biological properties |
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential biological activity of this compound.
Study 1: Neuroactive Effects
A study investigating the neuroactive effects of structurally related compounds indicated that certain derivatives could modulate receptor activities involved in mood regulation. These findings suggest that this compound might exhibit similar effects, potentially acting as a modulator of neurotransmitter systems.
Study 2: Antimicrobial Activity
Research on brominated phenolic compounds demonstrated significant antimicrobial activity against various pathogens. Given the structural similarities, it is plausible that this compound could exhibit comparable antimicrobial properties, making it a candidate for further exploration in this area.
Study 3: Anticancer Potential
A recent investigation into the anticancer properties of various amino alcohols found that some exhibited cytotoxic effects against cancer cell lines. The study highlighted the need for further research into the mechanisms by which these compounds exert their effects, suggesting that this compound may also possess anticancer properties worth exploring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
